molecular formula C4H10O2 B1596017 Butanediol CAS No. 25265-75-2

Butanediol

Cat. No.: B1596017
CAS No.: 25265-75-2
M. Wt: 90.12 g/mol
InChI Key: CDQSJQSWAWPGKG-UHFFFAOYSA-N
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Description

Constitutional Isomerism in Butanediol Derivatives

Positional Variations in Hydroxyl Group Arrangement

This compound exists as four stable constitutional isomers distinguished by hydroxyl group positions:

  • 1,2-Butanediol : Hydroxyl groups on adjacent carbons (C1 and C2).
  • 1,3-Butanediol : Hydroxyl groups separated by one carbon (C1 and C3).
  • 1,4-Butanediol : Hydroxyl groups on terminal carbons (C1 and C4).
  • 2,3-Butanediol : Hydroxyl groups on internal adjacent carbons (C2 and C3).

These isomers differ in molecular symmetry, hydrogen-bonding capacity, and conformational flexibility. For example, 1,4-butanediol adopts extended conformations due to its terminal hydroxyl groups, while 1,2- and 2,3-butanediol favor gauche configurations to stabilize intramolecular hydrogen bonding.

Comparative Analysis of this compound Isomers

Table 1: Physical Properties of this compound Isomers
Isomer Boiling Point (°C) Melting Point (°C) Density (g/cm³)
1,2-Butanediol 193 -42 1.002
1,3-Butanediol 203 -54 1.005
1,4-Butanediol 230 20.1 1.017
2,3-Butanediol 184 18–20 1.00

The boiling points correlate with hydrogen-bonding potential: 1,4-butanediol, with terminal hydroxyls, exhibits the highest boiling point due to stronger intermolecular interactions. In contrast, 2,3-butanediol’s lower boiling point reflects reduced hydrogen-bonding efficiency from steric hindrance between internal hydroxyl groups.

Stereochemical Complexity in Vicinal Diol Systems

Enantiomeric Pair Configurations in 2,3-Butanediol

2,3-Butanediol possesses two chiral centers (C2 and C3), yielding three stereoisomers:

  • (2R,3R)-2,3-Butanediol (dextrorotatory)
  • (2S,3S)-2,3-Butanediol (levorotatory)
  • meso-2,3-Butanediol (achiral).

The enantiomeric pair [(2R,3R) and (2S,3S)] exhibit optical activity, rotating plane-polarized light in opposite directions. These isomers are produced biosynthetically via microbial fermentation, with Serratia sp. T241 generating all three forms.

Meso-Compound Formation and Symmetry Considerations

The meso-2,3-butanediol isomer, despite having two stereocenters, is achiral due to an internal plane of symmetry bisecting the C2–C3 bond. This symmetry renders the molecule superimposable on its mirror image, nullifying optical activity.

Table 2: Stereoisomeric Properties of 2,3-Butanediol
Isomer Specific Rotation (°) Optical Activity
(2R,3R)- +13.5 Dextrorotatory
(2S,3S)- -13.5 Levorotatory
meso- 0 None

The meso form’s stability arises from reduced steric strain compared to the enantiomers, as its symmetrical structure allows for optimal hydrogen-bonding networks.

Properties

IUPAC Name

butane-1,1-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H10O2/c1-2-3-4(5)6/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQSJQSWAWPGKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074745
Record name Butanediol
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Molecular Weight

90.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Information not available.
Record name Butanediol
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CAS No.

25265-75-2
Record name Butanediol (mixed isomers)
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Record name Butanediol
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Record name Butanediol
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Scientific Research Applications

1.1. Chemical Manufacturing

1,4-Butanediol is primarily utilized as a solvent and in the synthesis of various polymers and plastics. Key applications include:

  • Production of Polyurethanes : BDO is a crucial precursor in the manufacture of polyurethanes, which are used in foams, elastomers, and coatings.
  • Tetrahydrofuran (THF) : BDO can be dehydrated to produce THF, an important solvent in the production of spandex fibers and other materials .
  • Biodegradable Plastics : BDO is integral in producing polybutylene succinate (PBS) and polybutylene adipate co-terephthalate (PBAT), which are biodegradable alternatives to conventional plastics .

1.2. Pharmaceutical and Cosmetic Industries

2,3-Butanediol has been identified for its potential applications in pharmaceuticals and cosmetics due to its unique physicochemical properties. It serves as a:

  • Cosmetic Ingredient : Its moisturizing properties make it suitable for use in high-value cosmetics .
  • Pharmaceutical Intermediate : 2,3-BD is explored for its role in drug formulations due to its ability to enhance solubility and stability of active ingredients .

2.1. Functional Food Additive

1,3-butanediol has garnered attention as a potential functional food ingredient. Research indicates:

  • Caloric Source : It provides approximately 6 kcal/g when included in diets at controlled levels, making it a candidate for energy-dense foods .
  • Potential Use in Space Nutrition : Studies initiated in the late 1950s focused on using this compound as a calorie source for extended manned space missions due to its low toxicity and high energy content .

Microbial Production Advances

Recent advancements have focused on bio-based production methods for this compound, particularly 2,3-butanediol:

3.1. Fermentation Processes

Various microorganisms have been engineered to enhance the yield of this compound through fermentation processes:

  • Feedstock Utilization : Fermentation can utilize diverse feedstocks such as starches, sugars, glycerol, and lignocellulosic materials .
  • Cost Reduction : Bio-based production processes are being developed to reduce costs associated with traditional petrochemical methods by optimizing separation and purification techniques .

4.1. Industrial Production Case Study

A demonstration plant in Korea aims to produce around 300 tons of 2,3-butanediol annually using engineered microorganisms. This project highlights the shift towards sustainable production practices that leverage biological pathways over traditional chemical synthesis methods .

4.2. Nutritional Research Case Study

Research on the ingestion of 1,3-butanediol has shown promising results regarding its metabolic effects in humans, indicating potential benefits for athletic performance and weight management when consumed at appropriate levels .

Summary Table of this compound Applications

Application AreaSpecific UsesKey Benefits
Industrial ManufacturingSolvent for plastics, THF productionVersatile chemical intermediate
PharmaceuticalsDrug formulation enhancerImproves solubility and stability
CosmeticsMoisturizing agentEnhances product efficacy
Nutritional ScienceEnergy source for space missionsHigh energy density
Microbial ProductionBio-based fermentationCost-effective and sustainable

Comparison with Similar Compounds

Comparison with Similar Compounds

1,4-Butanediol vs. 2,3-Butanediol

Property 1,4-Butanediol 2,3-Butanediol
Structure Terminal hydroxyl groups (C1 and C4) Adjacent hydroxyl groups (C2 and C3)
Production Petrochemical synthesis or engineered E. coli (18 g/L yield) Microbial fermentation (e.g., Clostridium autoethanogenum)
Applications Polyurethane production, pharmaceuticals, solvents Cosmetics, food flavoring (e.g., melon diacetates), biodegradable plastics
Safety Converts to gamma-hydroxybutyrate (GHB), linked to CNS depression and death at ≥5 g doses Low acute toxicity; associated with undesirable texture in fermented foods at high concentrations

1,4-Butanediol vs. 1,3-Butanediol

  • 1,4-BD is a linear molecule used in industrial polymer synthesis, whereas 1,3-BD is a branched isomer with nutritional applications.
  • 1,3-BD has lower toxicity (LD₅₀ > 4,000 mg/kg in rats) and was historically explored as a synthetic calorie source for astronauts , while 1,4-BD poses significant health risks due to GHB conversion .

Butanediol vs. Isobutanol

Property This compound (C₄H₁₀O₂) Isobutanol (C₄H₁₀O)
Functional Groups Two hydroxyl groups One hydroxyl group
Applications Polymer precursors, solvents, cosmetics Fuel additive, industrial solvent
Reactivity Participates in esterification and polymerization Primarily used as a solvent or fuel oxygenate

Fluorinated this compound Derivatives

Fluorinated analogs like 2,2,3,3-tetrafluorobutane-1,4-diol exhibit unique reactivity in cyclotriphosphazene reactions, favoring spiro over ansa derivatives (1.5:1 ratio) compared to non-fluorinated counterparts .

Research Findings and Data Tables

Table 1: Physicochemical Properties of this compound Isomers

Isomer Boiling Point (°C) Melting Point (°C) Solubility Key Uses
1,4-BD 230 20 Miscible in water, ethanol Polyurethanes, tetrahydrofuran
2,3-BD 183–185 23–25 Water-soluble Food additives, cosmetics
1,3-BD 207.5 < -50 Hygroscopic Nutritional supplements

Table 2: Microbial Production Metrics

Organism Substrate Product Yield (g/L) Optical Purity
E. coli (engineered) Glucose 1,4-BD 18 Racemic
Clostridium autoethanogenum CO/H₂ 2R,3R-BD 1.1 >99%

Biological Activity

1,4-Butanediol (BDO) is a versatile chemical compound that has garnered interest due to its significant biological activities and metabolic pathways. It is primarily known as a precursor to gamma-hydroxybutyrate (GHB), a substance with both therapeutic potential and abuse potential. This article delves into the biological activity of butanediol, examining its metabolism, pharmacokinetics, and implications in various biological systems.

Conversion to Gamma-Hydroxybutyrate

1,4-Butanediol is rapidly converted into GHB through a two-step enzymatic process involving alcohol dehydrogenase (ADH) and aldehyde dehydrogenase. The conversion occurs predominantly in the liver, where BDO is first metabolized to gamma-hydroxybutyric aldehyde and subsequently to GHB. Studies have shown that following oral administration of BDO, measurable GHB concentrations appear within minutes, indicating a swift metabolic response .

Pharmacokinetics

  • Maximal Plasma Concentration (Cmax) : 3.8 mg/L after 25 mg/kg BDO.
  • Time to Maximal Concentration (Tmax) : Approximately 26 minutes.
  • Elimination Half-life (T½) : 39 minutes .

Neuropharmacological Effects

The neuropharmacological effects of BDO are primarily attributed to its metabolite, GHB. Both compounds can cross the blood-brain barrier, leading to sedative and euphoric effects. In controlled studies, BDO has shown significant effects on blood pressure and subjective sensations of alertness, which are closely linked to GHB levels in the plasma .

Microbial Applications

Recent research highlights the potential of 2,3-butanediol (a structural isomer of BDO) in microbial metabolism. It has been shown to enhance the survival of certain bacteria under acidic conditions by acting as a neutralizer, thus playing a role in bacterial fitness during infections .

Study on Human Subjects

A double-blind study investigated the effects of BDO on healthy volunteers. Participants received BDO with and without pretreatment with fomepizole (an ADH inhibitor). Results indicated that inhibition of ADH resulted in higher plasma concentrations of BDO and lower concentrations of GHB, confirming ADH's role in BDO metabolism .

Animal Studies

Animal studies have demonstrated that high doses of BDO can lead to neurotoxic effects. However, it was also noted that lower doses do not exhibit significant toxicity or mutagenicity, suggesting a dose-dependent relationship in toxicity .

Safety Assessment

1,4-Butanediol has been evaluated for its toxicological effects across various studies:

  • Genotoxicity : No evidence of genotoxicity was found in bacterial reverse mutation tests.
  • Reproductive Toxicity : The No Observed Adverse Effect Level (NOAEL) is established at 800 mg/kg for rats .

Aquatic Toxicity

The compound has also been assessed for its environmental impact. Toxicity data for aquatic organisms indicate varying levels of sensitivity across species, necessitating careful consideration in ecological risk assessments .

Summary Tables

Parameter Value
Cmax (after 25 mg/kg BDO)3.8 mg/L
Tmax26 minutes
39 minutes
NOAEL (Reproductive Toxicity)800 mg/kg bw/day
GenotoxicityNegative
Study Type Findings
Human Clinical TrialHigher BDO levels with ADH inhibitor
Animal StudyDose-dependent neurotoxicity
Microbial ApplicationEnhanced bacterial survival

Chemical Reactions Analysis

1,4-Butanediol

  • Tetrahydrofuran (THF) Formation :
    BDO undergoes intramolecular dehydration at 140–220°C in the presence of phosphoric acid or acidic ion-exchange resins to yield THF .
    Reaction :
    HO(CH2)4OHΔ,H+THF+H2O\text{HO(CH}_2\text{)}_4\text{OH} \xrightarrow{\Delta, \text{H}^+} \text{THF} + \text{H}_2\text{O}

  • γ-Butyrolactone (GBL) Synthesis :
    Partial oxidation with oxygen or air over copper- or silver-based catalysts at 200–300°C produces GBL .
    Reaction :
    HO(CH2)4OHO2Cu/AgGBL+H2O\text{HO(CH}_2\text{)}_4\text{OH} \xrightarrow[\text{O}_2]{\text{Cu/Ag}} \text{GBL} + \text{H}_2\text{O}

2,3-Butanediol

  • Butanone (Methyl Ethyl Ketone) Formation :
    Acid-catalyzed dehydration at 150–200°C yields butanone .
    Reaction :
    (CH3CHOH)2H+CH3C(O)CH2CH3+H2O(\text{CH}_3\text{CHOH})_2 \xrightarrow{\text{H}^+} \text{CH}_3\text{C(O)CH}_2\text{CH}_3 + \text{H}_2\text{O}

1,4-Butanediol

  • Butyrolactone Production :
    Catalytic dehydrogenation using ruthenium catalysts at 200°C converts BDO to butyrolactone .
    Reaction :
    HO(CH2)4OHH2Rubutyrolactone+H2O\text{HO(CH}_2\text{)}_4\text{OH} \xrightarrow[\text{H}_2]{\text{Ru}} \text{butyrolactone} + \text{H}_2\text{O}

2,3-Butanediol

  • Butene Synthesis :
    Deoxydehydration with hydrogen over metal catalysts (e.g., Pd or Pt) produces 1,3-butadiene .
    Reaction :
    (CH3CHOH)2+2H2C4H8+2H2O(\text{CH}_3\text{CHOH})_2 + 2\text{H}_2 \rightarrow \text{C}_4\text{H}_8 + 2\text{H}_2\text{O}

1,4-Butanediol

  • Polyurethane Synthesis :
    Reacts with diisocyanates (e.g., naphthalene-1,5-diisocyanate) to form polyurethanes like Vulkollan .

2,3-Butanediol

  • Acetic Acid Esterification :
    Heterogeneous catalysis using Amberlyst 36 at 50–110°C yields mono- and diesters .
    Reaction :
    (CH3CHOH)2+CH3COOHAmberlyst 36CH3COO(CH2)2OOCR(\text{CH}_3\text{CHOH})_2 + \text{CH}_3\text{COOH} \xrightarrow{\text{Amberlyst 36}} \text{CH}_3\text{COO(CH}_2\text{)}_2\text{OOCR}

CatalystTemperature (°C)Conversion (%)Selectivity (%)
Amberlyst 3611093–9785–90

1,4-Butanediol

  • Microbial Metabolism :
    Pseudomonas putida oxidizes BDO to succinate via 4-hydroxybutyrate intermediates .
    Pathway :
    BDO4-hydroxybutyratesuccinyl-CoAsuccinate\text{BDO} \rightarrow 4\text{-hydroxybutyrate} \rightarrow \text{succinyl-CoA} \rightarrow \text{succinate}

2,3-Butanediol

  • Biological Production :
    Fermentation by Klebsiella pneumoniae yields stereoisomers (e.g., meso- and (2R,3R)-BDO) from carbohydrates .

1,4-Butanediol

  • Acid Chlorides/Anhydrides :
    Reacts exothermically to form esters .

  • Oxidizing Agents :
    Forms explosive peroxides with HNO₃ or H₂O₂ .

2,3-Butanediol

  • Dioxolane Formation :
    Reactive extraction with n-butanal produces 2-propyl-4,5-dimethyl-1,3-dioxolane, separable via decanting .

Q & A

Q. What experimental design strategies are effective for optimizing reaction conditions in butanediol synthesis?

Response surface methodology (RSM) and D-optimal experimental designs are widely used. For example, RSM was applied to optimize 1,4-butanediol acrylate synthesis using SO₄²⁻/TiO₂-SnO₂ catalysts, identifying optimal molar ratios (acid:alcohol = 2.62:1), catalyst loading (8.88% w/w), temperature (136°C), and reaction time (4.68 h) . Similarly, D-optimal designs were used to study polymerization variables (e.g., crosslinker concentration, solvent ratios) for protein separation columns containing 1,4-butanediol, balancing resolution and analysis time . These methods enable systematic exploration of multifactorial interactions while minimizing experimental runs.

Q. How do solubility parameters guide solvent selection in lignin dissolution studies involving this compound?

The Hansen solubility parameter (δ) theory predicts that lignin solubility is maximized when the solvent’s δ-value matches lignin’s (~14.0 (cal/cm³)¹/²). In 1,4-butanediol/water systems, solubility peaks at >70% this compound concentration due to closer δ-value alignment . Researchers should calculate δ-values for solvent mixtures and validate with empirical tests to optimize dissolution efficiency.

Q. What are key considerations when selecting microbial hosts for 2,3-butanediol production?

Native producers like Klebsiella or Bacillus may require complex media or pose biosafety risks. Engineered E. coli strains (e.g., expressing budA, budB, budC genes from Enterobacter) offer advantages in metabolic flexibility and media simplicity . Host selection should prioritize genetic tractability, pathway compatibility, and regulatory approval for scale-up.

Advanced Research Questions

Q. How can dynamic flux-balance analysis (dcFBA) improve 2,3-butanediol bioprocess optimization?

dcFBA integrates metabolic models with dynamic process variables to map trade-offs between titer, yield, and productivity. Simulations revealed two-stage fed-batch processes could achieve 43.6 g/L titer and 1.93 g/L/h productivity in E. coli, while continuous two-reactor systems tripled productivity with minimal titer loss . This approach identifies optimal feeding strategies and reactor configurations, reducing trial-and-error experimentation.

Q. What explains contradictory effects of 2,3-butanediol concentration on plant disease resistance?

In Arabidopsis, 10 µM 2,3-butanediol from Bacillus subtilis GB03 enhances resistance to Pseudomonas syringae via JA signaling, but 1 mM suppresses defense responses . Researchers must design dose-response experiments to identify threshold concentrations and assess signaling pathway crosstalk (e.g., JA vs. ET pathways). Transcriptomic profiling under varying doses can elucidate mechanistic shifts.

Q. How do isomer-specific effects influence pharmacological studies of butanediols?

Mice exhibit distinct tolerance and preference patterns across this compound isomers. For instance, 1,3-butanediol is metabolically tolerated, while 1,4-butanediol is universally rejected, likely due to hepatic toxicity . Studies should include all four isomers (1,2-, 1,3-, 2,3-, 1,4-) and control for enantiomeric purity, as seen in chronic toxicity assays using (R)-1,3-butanediol .

Q. What energy-efficient purification methods address downstream challenges in microbial 2,3-butanediol production?

Extraction-assisted distillation with solvents like 1-butanol reduces energy consumption by 30–40% compared to conventional methods. Isobutyl alcohol and 1-butanol improve separation efficiency due to favorable partition coefficients, enabling ≥99% purity required for fuel applications . Process simulations and techno-economic analysis are critical for scaling these methods.

Q. How does metabolic engineering overcome limitations of native 2,3-butanediol producers?

Engineering E. coli with heterologous pathways (e.g., Enterobacter’s budABC) avoids pathogenicity and complex media requirements . Advanced tools like CRISPR-Cas9 enable precise pathway tuning, while omics data guide knockout/overexpression targets (e.g., redox balance genes). Strain stability and carbon flux partitioning remain key challenges in continuous fermentation.

Methodological Notes

  • Data Contradiction Analysis : Compare simulation (dcFBA) predictions with experimental validations to refine metabolic models .
  • Scale-Up Considerations : Use techno-economic modeling to evaluate energy and cost trade-offs in purification .
  • Biological Replicates : Include ≥3 replicates in dose-response studies to account for variability in plant-microbe interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Butanediol
Reactant of Route 2
Butanediol

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